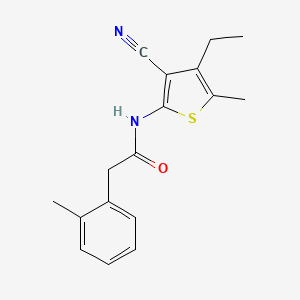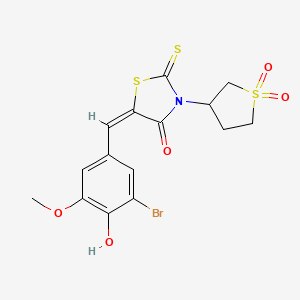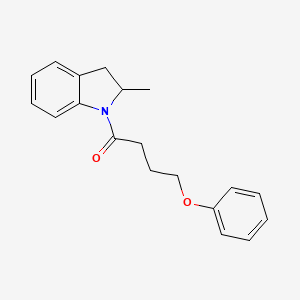![molecular formula C14H14F3N5 B5310056 N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B5310056.png)
N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]guanidine, commonly known as DMPG, is a chemical compound used in scientific research. It is a potent and selective agonist of the α2δ subunit of voltage-gated calcium channels, which are involved in neurotransmitter release and neuronal excitability.
Mécanisme D'action
DMPG acts as an agonist of the α2δ subunit of voltage-gated calcium channels, which are located on presynaptic terminals of neurons. Binding of DMPG to these channels results in an increase in calcium influx, leading to a reduction in neurotransmitter release. This mechanism of action is similar to that of pregabalin, a drug used to treat neuropathic pain.
Biochemical and physiological effects:
DMPG has been shown to reduce the release of various neurotransmitters, including glutamate, GABA, and noradrenaline. It also reduces the excitability of neurons by decreasing the frequency and amplitude of action potentials. In addition, DMPG has been shown to alleviate neuropathic pain in animal models by reducing hyperexcitability of sensory neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMPG in lab experiments is its potency and selectivity for the α2δ subunit of voltage-gated calcium channels. This allows researchers to study the specific effects of this subunit on neuronal function. However, one limitation of DMPG is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on DMPG. One area of interest is the development of more potent and selective agonists of the α2δ subunit of voltage-gated calcium channels. Another area of interest is the investigation of the effects of DMPG on other physiological systems, such as the cardiovascular and immune systems. Finally, DMPG could be used as a tool to study the role of calcium channels in various neurological and psychiatric disorders, such as epilepsy and depression.
In conclusion, DMPG is a potent and selective agonist of the α2δ subunit of voltage-gated calcium channels, which has been extensively used in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. There are several future directions for research on DMPG, which could lead to a better understanding of the role of calcium channels in various physiological and pathological conditions.
Méthodes De Synthèse
DMPG can be synthesized using a multistep process starting from 2-amino-4,6-dimethylpyrimidine and 2-trifluoromethylphenyl isocyanate. The intermediate product is then treated with guanidine hydrochloride to obtain DMPG. The purity and yield of DMPG can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
Applications De Recherche Scientifique
DMPG has been extensively used in scientific research to study the role of α2δ subunit of voltage-gated calcium channels in various physiological and pathological conditions. It has been shown to modulate neurotransmitter release, reduce neuronal excitability, and alleviate neuropathic pain. DMPG has also been used to investigate the effects of calcium channel blockers on synaptic transmission and plasticity.
Propriétés
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-[2-(trifluoromethyl)phenyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5/c1-8-7-9(2)20-13(19-8)22-12(18)21-11-6-4-3-5-10(11)14(15,16)17/h3-7H,1-2H3,(H3,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZGMANANMSUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=CC=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5309979.png)


![methyl 2-[(3S*,4R*)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-6-methylpyrimidine-4-carboxylate](/img/structure/B5310028.png)
![N-(2,3-dihydro-1H-inden-2-yl)-N-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5310030.png)
![2-{4-[(benzylamino)methyl]-5-bromo-2-methoxyphenoxy}acetamide](/img/structure/B5310042.png)

![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B5310051.png)
![3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine](/img/structure/B5310062.png)

![ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate](/img/structure/B5310074.png)
![4-benzyl-5-{1-[(3-methyl-5-isoxazolyl)acetyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5310076.png)
![4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5310091.png)
![2-methyl-3-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5310099.png)